Calcium 3,5,5-trimethylhexanoate

Description

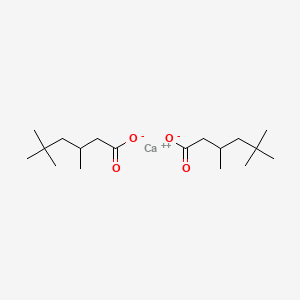

Calcium 3,5,5-trimethylhexanoate is a chemical compound with the molecular formula C18H34CaO4 and a molecular weight of 354.53816 g/mol . It is a calcium salt of 3,5,5-trimethylhexanoic acid, known for its applications in various industrial and scientific fields.

Properties

CAS No. |

64216-15-5 |

|---|---|

Molecular Formula |

C18H34CaO4 |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

calcium;3,5,5-trimethylhexanoate |

InChI |

InChI=1S/2C9H18O2.Ca/c2*1-7(5-8(10)11)6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |

InChI Key |

HTIMJOMXENVRPZ-UHFFFAOYSA-L |

Canonical SMILES |

CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium 3,5,5-trimethylhexanoate can be synthesized through the reaction of 3,5,5-trimethylhexanoic acid with calcium hydroxide or calcium carbonate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions . The resulting product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Calcium 3,5,5-trimethylhexanoate primarily undergoes substitution reactions due to the presence of the carboxylate group. It can also participate in complexation reactions with various metal ions.

Common Reagents and Conditions

Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols under mild conditions.

Complexation Reactions: These reactions typically occur in aqueous solutions with metal salts like copper(II) sulfate or iron(III) chloride.

Major Products Formed

Substitution Reactions: The major products are derivatives of 3,5,5-trimethylhexanoic acid, such as esters or amides.

Complexation Reactions: The major products are metal complexes that can be used in various catalytic and material science applications.

Scientific Research Applications

Industrial Applications

1. Plasticizers:

Calcium 3,5,5-trimethylhexanoate is utilized as a plasticizer in polymer formulations. It enhances the flexibility and workability of plastics, making it suitable for use in various plastic products.

2. Lubricants:

This compound serves as an additive in lubricants, improving their performance by reducing friction and wear in mechanical systems. Its thermal stability makes it particularly valuable in high-temperature applications.

3. Corrosion Inhibition:

Research indicates that this compound can be incorporated into corrosion-inhibiting films. These films protect metal surfaces from degradation by forming a barrier against corrosive agents .

Scientific Research Applications

1. Organic Synthesis:

this compound is employed as a reagent in organic synthesis processes. It acts as a precursor for various chemical compounds, facilitating the creation of more complex molecules.

2. Biochemical Studies:

Studies have explored the interactions of this compound with biological systems. Its potential effects on enzyme activity and biomolecular interactions are under investigation, highlighting its relevance in biochemistry .

3. Drug Delivery Systems:

Emerging research suggests that this compound may play a role in drug delivery mechanisms due to its ability to form stable complexes with therapeutic agents .

Data Tables

Case Studies

Case Study 1: Use in Plasticizers

In a study focusing on the effectiveness of various plasticizers, this compound demonstrated superior performance compared to traditional plasticizers like phthalates. The study highlighted improved flexibility and reduced volatility at elevated temperatures.

Case Study 2: Corrosion Inhibition

A research project evaluated the efficacy of this compound as a corrosion inhibitor in metal coatings. Results showed that coatings containing this compound exhibited significantly lower corrosion rates compared to controls without it.

Mechanism of Action

The mechanism of action of calcium 3,5,5-trimethylhexanoate involves its dissociation into calcium ions and 3,5,5-trimethylhexanoate anions in solution. The calcium ions play a crucial role in various biochemical pathways, including signal transduction and muscle contraction. The 3,5,5-trimethylhexanoate anions can interact with other molecules, influencing their reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Calcium Acetate: Another calcium salt used in similar applications but with different solubility and reactivity properties.

Calcium Propionate: Commonly used as a preservative in the food industry, differing in its biological activity and industrial applications.

Calcium Gluconate: Widely used in medicine as a calcium supplement, with different pharmacokinetics and bioavailability compared to calcium 3,5,5-trimethylhexanoate

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to form stable complexes with various metal ions and its role in specialized industrial applications set it apart from other calcium salts .

Biological Activity

Calcium 3,5,5-trimethylhexanoate, with the molecular formula and a molecular weight of approximately 354.54 g/mol, is a calcium salt derived from 3,5,5-trimethylhexanoic acid. This compound has garnered attention in various fields due to its potential biological activities and industrial applications.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of 3,5,5-trimethylhexanoic acid with calcium hydroxide or calcium carbonate in organic solvents such as ethanol or methanol under reflux conditions. The compound is characterized by its ability to dissociate into calcium ions and 3,5,5-trimethylhexanoate anions in solution, which is crucial for its biological activity .

| Property | Value |

|---|---|

| CAS Number | 64216-15-5 |

| Molecular Formula | C18H34CaO4 |

| Molecular Weight | 354.54 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

Calcium ions play a pivotal role in numerous biochemical pathways. They are essential for processes such as signal transduction, muscle contraction, and neurotransmitter release. The anionic component (3,5,5-trimethylhexanoate) can interact with various biomolecules, potentially influencing their stability and reactivity .

Potential Biological Effects

Research indicates that this compound may influence cellular processes through:

- Calcium Signaling : It may enhance calcium signaling pathways involved in various physiological functions.

- Antimicrobial Activity : Some studies suggest that calcium salts can exhibit antimicrobial properties against certain pathogens .

- Cellular Growth : There is ongoing investigation into its role in promoting cellular growth and differentiation in specific cell types .

Case Studies and Research Findings

- Antimicrobial Properties : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes by calcium ions .

- Cell Culture Studies : In vitro experiments showed that this compound could enhance the proliferation of osteoblast-like cells. This suggests potential applications in bone health and regeneration therapies .

- Synergistic Effects with Other Compounds : Research indicated that when combined with other calcium compounds, this compound could improve the overall bioavailability and efficacy of calcium supplements in dietary formulations.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound's biological activity, it is beneficial to compare it with other calcium salts:

| Compound | Solubility | Biological Activity | Applications |

|---|---|---|---|

| Calcium Acetate | Soluble | Used as a calcium supplement | Dietary supplements |

| Calcium Propionate | Soluble | Preservative with limited bioactivity | Food industry |

| Calcium Gluconate | Soluble | Widely used as a supplement | Medical applications |

| This compound | Soluble in organic solvents | Antimicrobial properties; enhances cell growth | Research and potential therapeutic uses |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.